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  • Product: 4-(5-Methylpyridin-2-yl)aniline
  • CAS: 1187163-29-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(5-Methylpyridin-2-yl)aniline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(5-Methylpyridin-2-yl)aniline, a member of the pyridinylaniline class of compounds, represents a significant scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methylpyridin-2-yl)aniline, a member of the pyridinylaniline class of compounds, represents a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, with a particular focus on its role as a key building block in the development of targeted therapeutics. The unique arrangement of the aniline and methyl-substituted pyridine rings imparts specific electronic and steric properties that make it a valuable synthon for creating complex molecules with diverse biological activities.

Chemical Structure and Identification

The core structure of 4-(5-Methylpyridin-2-yl)aniline consists of an aniline ring substituted at the 4-position with a 5-methylpyridin-2-yl group. This biaryl-like structure is fundamental to its chemical reactivity and its ability to interact with biological targets.

Molecular Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 4-(5-Methylpyridin-2-yl)aniline
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Canonical SMILES Cc1ccnc(c1)c2ccc(N)cc2

Physicochemical Properties

PropertyValue (Computed for Isomer)Source
Molecular Weight 198.26 g/mol [1]
XLogP3-AA 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Exact Mass 198.115698455 Da[1]
Topological Polar Surface Area 24.9 Ų[1]

Synthesis of 4-(5-Methylpyridin-2-yl)aniline

The most prevalent and efficient method for the synthesis of 4-(5-Methylpyridin-2-yl)aniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-(5-Methylpyridin-2-yl)aniline from 2-bromo-5-methylpyridine and 4-aminophenylboronic acid.

Materials and Reagents:

  • 2-Bromo-5-methylpyridine

  • 4-Aminophenylboronic acid (or its pinacol ester)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-5-methylpyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as a pre-weighed mixture of Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (typically 85-95 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(5-Methylpyridin-2-yl)aniline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.[2]

  • Ligand: The phosphine ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.[3]

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.

Synthesis Workflow Diagram

Suzuki_Coupling_Workflow Reactants Combine Reactants: - 2-Bromo-5-methylpyridine - 4-Aminophenylboronic acid - Base (K2CO3) Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst & Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvents (Dioxane/Water) Catalyst_Addition->Solvent_Addition Reaction Heat and Stir (85-95°C, 8-16h) Solvent_Addition->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Cool, Dilute with EtOAc and Water Monitoring->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 4-(5-Methylpyridin-2-yl)aniline Purification->Product

Suzuki-Miyaura Coupling Workflow

Applications in Drug Discovery and Materials Science

The 4-(5-Methylpyridin-2-yl)aniline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have been extensively investigated for a variety of therapeutic applications.

Kinase Inhibition in Oncology

A primary application of pyridinylaniline derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

The 4-(5-Methylpyridin-2-yl)aniline moiety can serve as a crucial pharmacophore that interacts with the ATP-binding pocket of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aniline group provides a vector for further substitution to enhance potency and selectivity. Derivatives of this scaffold have shown promise as inhibitors of:

  • Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5): ALK5 is a key mediator in the TGF-β signaling pathway, which is implicated in tumor progression and fibrosis.[4]

  • Aurora Kinases: These are a family of serine/threonine kinases that are essential for cell division.

  • Receptor Tyrosine Kinases (RTKs): This broad family of kinases includes targets like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Signal_Transduction Signal Transduction Cascade cluster_Nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Ras Ras RTK->Ras Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression for Cell Proliferation & Survival Transcription_Factors->Gene_Expression Activates Inhibitor 4-(5-Methylpyridin-2-yl)aniline Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits ATP Binding

General Kinase Inhibition Pathway
Other Potential Applications

Beyond oncology, the unique electronic properties of the 4-(5-Methylpyridin-2-yl)aniline scaffold make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.

Conclusion

4-(5-Methylpyridin-2-yl)aniline is a versatile and valuable building block for researchers in drug discovery and materials science. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The inherent chemical properties of this scaffold make it a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. Further exploration of its derivatives is likely to yield new and potent molecules with significant clinical and technological potential.

References

Please note that direct experimental data for 4-(5-Methylpyridin-2-yl)aniline is limited in the provided search results. The references below pertain to the synthesis and applications of closely related and analogous compounds.

  • PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([2][4][5]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Julius, L. G., et al. (2023). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐2‐ylmethyl)aniline. ResearchGate. Retrieved from [Link]

  • Wang, B., et al. (2020). Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2yl)aniline. Retrieved from [Link]

  • Golding, B. T., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC. Retrieved from [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Shamkhi, Z. S. (2025).
  • Crysdot LLC. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. Retrieved from [Link]

  • (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-5-[(pyridin-2-yl)methyl]aniline. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Retrieved from [Link]

  • Tzankova, S., et al. (2008). Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-N-(4-methylpentan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved from [Link]

  • SpectraBase. (n.d.). N-(pyridin-4-ylmethylene)-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

Sources

Exploratory

Biological Activity & Application of 4-(5-Methylpyridin-2-yl)aniline in Kinase Inhibition

This guide provides an in-depth technical analysis of 4-(5-Methylpyridin-2-yl)aniline , a privileged biaryl scaffold extensively utilized in the design of ATP-competitive kinase inhibitors. While often encountered as a f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(5-Methylpyridin-2-yl)aniline , a privileged biaryl scaffold extensively utilized in the design of ATP-competitive kinase inhibitors. While often encountered as a fragment or intermediate rather than a standalone drug, its structural features make it a critical pharmacophore for targeting Type I and Type II kinase binding pockets.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Biaryl Pharmacophore

4-(5-Methylpyridin-2-yl)aniline represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, particularly protein kinases.

This biaryl amine serves two primary functions in drug design:

  • Hinge Binding Motif: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, mimicking the N1 of the adenine ring in ATP, allowing it to anchor the molecule to the kinase hinge region (e.g., the backbone NH of a specific residue like Cys or Met).

  • Linker/Extension Vector: The aniline amine (-NH2) serves as a versatile handle for derivatization (e.g., into ureas or amides) to access the hydrophobic back-pocket (Type II inhibition) or the solvent-exposed front (Type I inhibition).

Key Molecular Features:

  • Lipophilicity (cLogP ~ 2.5): The 5-methyl group enhances lipophilicity and can fill small hydrophobic pockets (e.g., the gatekeeper region or ribose pocket), improving potency over the unsubstituted pyridine.

  • Rigidity: The direct biaryl bond restricts conformational freedom, reducing the entropic penalty upon binding.

Structural Biology & Binding Mechanism

The ATP-Mimetic Interaction

In the context of kinase inhibition, the 4-(5-Methylpyridin-2-yl)aniline scaffold typically binds to the ATP-binding site. The binding mode is dictated by the specific kinase but generally follows the "Hinge Binder" paradigm.

  • Acceptor: The pyridine nitrogen accepts a H-bond from the backbone NH of the hinge residue.

  • Donor: The aniline NH2 (if unsubstituted) can donate a H-bond to the backbone carbonyl of the hinge residue.

  • Hydrophobic Interaction: The 5-methyl group on the pyridine ring often positions itself to interact with the "Gatekeeper" residue (e.g., Thr, Met, or Phe), influencing selectivity between kinases (e.g., p38 MAPK vs. VEGFR).

Signaling Pathway & Target Scope

This scaffold is prevalent in inhibitors targeting the VEGF (Vascular Endothelial Growth Factor) and MAPK (Mitogen-Activated Protein Kinase) pathways.

Figure 1: Kinase Signaling Pathway (VEGFR/MAPK) This diagram illustrates the downstream signaling cascades where inhibitors containing this scaffold (e.g., Sorafenib/Regorafenib analogs) exert their effect.

KinaseSignaling Ligand VEGF / PDGF Receptor RTK (VEGFR/PDGFR) (Target of Scaffold) Ligand->Receptor Activation RAS RAS (GTPase) Receptor->RAS Grb2/SOS RAF RAF (Ser/Thr Kinase) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Nucleus: Gene Transcription (Proliferation/Angiogenesis) ERK->Transcription Translocation Inhibitor 4-(5-Methylpyridin-2-yl)aniline Derivatives Inhibitor->Receptor Inhibition (ATP Competitive)

Caption: The VEGF/MAPK signaling cascade. The scaffold targets the ATP-binding pocket of RTKs (Receptor Tyrosine Kinases), blocking downstream proliferation and angiogenesis.

Chemical Synthesis Protocol

To utilize this scaffold, high-purity synthesis is required. The most robust method is the Suzuki-Miyaura Cross-Coupling , which connects the pyridine and aniline rings.

Synthetic Route

Reaction: 2-Bromo-5-methylpyridine + 4-Aminophenylboronic acid pinacol ester


 4-(5-Methylpyridin-2-yl)aniline.

Figure 2: Synthesis Workflow

Synthesis Start1 2-Bromo-5-methylpyridine Reaction Suzuki Coupling (Dioxane/H2O, 90°C, 12h) Start1->Reaction Start2 4-Aminophenylboronic acid (Pinacol Ester) Start2->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Catalyst->Reaction Workup Extraction (EtOAc) & Drying (Na2SO4) Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product 4-(5-Methylpyridin-2-yl)aniline (>98% Purity) Purification->Product

Caption: Step-by-step synthetic pathway for the production of the biaryl scaffold via Suzuki coupling.

Detailed Protocol
  • Reagents:

    • 2-Bromo-5-methylpyridine (1.0 eq)

    • 4-Aminophenylboronic acid pinacol ester (1.1 eq)

    • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

    • Potassium Carbonate (K2CO3) (3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reactants and base to a round-bottom flask.

    • Add the catalyst under nitrogen flow.

    • Heat to 90°C for 12–16 hours under reflux.

    • Monitor via TLC (Thin Layer Chromatography) or LC-MS.

  • Purification:

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Biological Evaluation & Assay Protocols

Once synthesized, the biological activity of the scaffold (or its derivatives) must be validated using established kinase assays.

In Vitro Kinase Assay (ADP-Glo™)

This assay measures the ADP formed from the kinase reaction, providing a direct correlation to kinase activity.

Table 1: Kinase Assay Parameters

ParameterSpecificationRationale
Enzyme Recombinant VEGFR2 / p38 MAPKTarget validation.
Substrate Poly (Glu, Tyr) 4:1Generic substrate for Tyrosine Kinases.
ATP Conc.

(apparent)
Ensures competitive inhibition mode is detectable.
Incubation 60 min @ Room TempAllows reaction to reach steady state.
Detection Luminescence (RLU)High sensitivity, low background.

Protocol Steps:

  • Preparation: Dilute compound in DMSO (serial dilutions).

  • Reaction: Mix Kinase (2 ng/µL) + Substrate (0.2 mg/mL) + ATP (

    
    ) + Compound.
    
  • Incubation: Incubate for 60 minutes at 25°C.

  • Termination: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase 
    
    
    
    Light).
  • Analysis: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Cellular Viability Assay (MTS/MTT)

To assess cell permeability and on-target efficacy in a biological system.

  • Cell Lines:

    • HUVEC: For VEGFR inhibition (Endothelial cell proliferation).

    • A375 / Colo205: For BRAF/MAPK pathway inhibition.

  • Method:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates.

    • Treat with compound for 72 hours.

    • Add MTS reagent; incubate 1–4 hours.

    • Read Absorbance at 490 nm.

Structure-Activity Relationship (SAR) Insights

The 5-methyl group on the pyridine ring is not merely decorative; it plays a crucial role in the selectivity profile of the inhibitor.

  • Steric Fit: In kinases like p38 MAPK , the "gatekeeper" residue (often Threonine) creates a small hydrophobic pocket. The 5-methyl group can displace water molecules in this pocket, leading to an entropic gain in binding affinity.

  • Electronic Effect: The methyl group is electron-donating, which slightly increases the basicity of the pyridine nitrogen (

    
     shift), potentially strengthening the H-bond with the hinge region.
    
  • Modification Potential: Replacing the 5-methyl with a halogen (e.g., 5-Fluoro or 5-Chloro) often modulates metabolic stability (blocking CYP oxidation) and can alter the dipole moment for better orientation.

Figure 3: SAR Decision Tree

SAR Core 4-(5-Methylpyridin-2-yl)aniline Mod1 Modify Aniline NH2 Core->Mod1 Mod2 Modify Pyridine C5-Methyl Core->Mod2 Result1 Urea/Amide Linkage: Access Hydrophobic Back-Pocket (Type II Inhibition) Mod1->Result1 Result2 Halogen (F/Cl): Alter Metabolic Stability & Gatekeeper Fit Mod2->Result2

Caption: Structural modifications to the scaffold allow for the transition from a simple fragment to a potent Type II kinase inhibitor.

References

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867.

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual."

Foundational

Introduction: A Chemist's Perspective on 4-(5-Methylpyridin-2-yl)aniline

An In-depth Technical Guide to the Safe Handling of 4-(5-Methylpyridin-2-yl)aniline 4-(5-Methylpyridin-2-yl)aniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(5-Methylpyridin-2-yl)aniline

4-(5-Methylpyridin-2-yl)aniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a pyridine and an aniline moiety, makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] However, its utility in research is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As scientists, our responsibility is not just to follow rules but to understand the chemical principles that underpin them. We will deconstruct the hazards associated with this compound, explaining the causality behind each safety recommendation to foster a culture of intrinsic safety in the laboratory. This document is structured to provide a logical workflow, from initial hazard assessment to emergency response and disposal, ensuring that researchers can handle this compound with confidence and control.

Section 1: Core Hazard Identification and Risk Profile

The first step in any experimental work is a thorough understanding of the reagent's intrinsic hazards. 4-(5-Methylpyridin-2-yl)aniline is classified under the Globally Harmonized System (GHS) with multiple significant warnings that dictate its handling procedures.

GHS Classification:

  • Signal Word: Danger

This signal word indicates a high level of hazard. The specific risks are detailed in the hazard statements below.

GHS Pictogram(s)Description
Health Hazard, Skull and Crossbones, Corrosion, EnvironmentDenotes acute toxicity (fatal or toxic), skin corrosion/burns, eye damage, carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, and hazards to the aquatic environment.
Hazard Statement Analysis for the Research Scientist

The hazard statements (H-statements) provide a specific and comprehensive profile of the risks. Understanding the implications of each is critical for developing safe laboratory practices.

Statement CodeHazard StatementCausality and Scientific Implication for the Lab
H227Combustible liquid.While not highly flammable, this compound can ignite upon heating. It's crucial to keep it away from open flames, hot plates, and other ignition sources. Vapors are heavier than air and can form explosive mixtures with air upon intense heating.
H301 + H311 + H331Toxic if swallowed, in contact with skin, or if inhaled.This triple threat of acute toxicity is the most immediate danger. The aniline moiety is readily absorbed through all routes of exposure. This necessitates the use of a chemical fume hood and stringent personal protective equipment (PPE) to prevent any contact.
H317May cause an allergic skin reaction.This indicates the potential for skin sensitization. Initial contact may not produce a reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response. Consistent use of appropriate gloves is mandatory.
H318Causes serious eye damage.The chemical is corrosive to eye tissue. A splash could result in irreversible damage. Chemical splash goggles and a face shield are essential during handling.
H341Suspected of causing genetic defects.This is a long-term health risk. The compound has shown positive results in mutagenicity tests (e.g., Chromosome aberration test). This hazard underscores the importance of minimizing exposure to the lowest possible levels through engineering controls and meticulous handling.
H351Suspected of causing cancer.Similar to mutagenicity, this is a chronic hazard. The parent compound, aniline, is classified by IARC as "Probably carcinogenic to humans" (Group 2A), and this derivative should be handled with the same level of precaution.
H372Causes damage to organs (Blood) through prolonged or repeated exposure.This is a classic hallmark of aniline-based compounds. Absorption leads to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin). The onset of symptoms can be delayed for hours.
H410Very toxic to aquatic life with long lasting effects.This compound must be prevented from entering drains or waterways. All waste must be collected and disposed of as hazardous chemical waste.

Section 2: Proactive Safety Protocols and Handling

Based on the hazard profile, a multi-layered safety approach is required. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 4-(5-Methylpyridin-2-yl)aniline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable due to its high inhalation toxicity and the need to control vapor exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.

Personal Protective Equipment (PPE): The Last Barrier
PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears before use.Prevents dermal absorption (H311) and skin sensitization (H317). Immediately change gloves if contaminated.[3][4]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious, irreversible eye damage (H318).[5]
Body Protection A flame-resistant lab coat, fully fastened.Protects skin from accidental contact and provides a removable barrier in case of a spill.
Respiratory Not required if handled exclusively within a fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary.[5]Ensures protection from toxic inhalation (H331).
Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the critical steps for safely incorporating this reagent into an experimental workflow.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2 Verify fume hood is functioning correctly prep1->prep2 prep3 Place all necessary equipment (balance, spatulas, glassware) into the hood prep2->prep3 prep4 Handle under inert gas (Nitrogen or Argon) as the compound is light and moisture sensitive prep3->prep4 prep5 Carefully weigh the required amount in a tared container prep4->prep5 react1 Perform all transfers and additions within the fume hood prep5->react1 react2 Keep the reaction vessel closed to minimize vapor release react1->react2 react3 During workup, ensure all aqueous and organic layers are handled as hazardous react2->react3 clean1 Decontaminate all glassware and equipment with an appropriate solvent (e.g., acetone) react3->clean1 clean2 Collect all rinsate and excess reagent in a designated, labeled hazardous waste container clean1->clean2 clean3 Wipe down the fume hood sash and work surface clean2->clean3 clean4 Dispose of all contaminated materials (gloves, wipes) in solid hazardous waste clean3->clean4 clean5 Wash hands and face thoroughly after work clean4->clean5

Caption: Standard Operating Procedure for Handling 4-(5-Methylpyridin-2-yl)aniline.

Section 3: Emergency Response and First Aid

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

First Aid Measures: Immediate Actions for Exposure

The following decision tree outlines the critical first-aid steps. Medical attention should be sought immediately in all cases of exposure.

G cluster_routes cluster_actions start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Move person to fresh air. 2. Keep comfortable for breathing. 3. Call a POISON CENTER or doctor immediately. inhalation->action_inhale action_skin 1. Take off immediately all contaminated clothing. 2. Wash skin with plenty of water. 3. Call a POISON CENTER or doctor immediately. skin->action_skin action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or doctor. eye->action_eye action_ingest 1. Rinse mouth. Do NOT induce vomiting. 2. Immediately call a POISON CENTER or doctor. ingestion->action_ingest

Caption: Emergency First Aid Decision Tree for Exposure.

Spill and Fire Response
  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear full PPE, including respiratory protection if outside a fume hood.

    • Cover drains to prevent environmental release.

    • Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®, sand, or vermiculite).

    • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[5]

    • Clean the affected area thoroughly.

  • Firefighting Measures:

    • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

    • Unsuitable Media: Do not use a direct water jet, as it may spread the fire.

    • Specific Hazards: Vapors can form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx). Firefighters must wear self-contained breathing apparatus (SCBA).[5]

Section 4: Storage, Stability, and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Location: Store in a well-ventilated, locked-up area accessible only to authorized personnel.[6]

  • Container: Keep the container tightly closed.

  • Atmosphere: Store under an inert gas (e.g., nitrogen or argon) as the material is sensitive to light and moisture.[7]

  • Temperature: Follow the recommended storage temperature on the product label.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Disposal

All waste containing 4-(5-Methylpyridin-2-yl)aniline must be treated as hazardous.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

  • Environmental Precaution: Do not allow the product to enter drains or waterways.

Section 5: Physicochemical and Toxicological Data Summary

This section provides key quantitative data for reference.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂N₂PubChem
Molecular Weight 184.24 g/mol PubChem
Appearance Not specified (likely liquid or low-melting solid)-
Melting Point -6 °C (21 °F)
Boiling Point 184 °C (363 °F)
Density 1.022 g/cm³ at 25 °C
log Pow (Octanol/Water) 0.91
Toxicological Data
EndpointResultImplication
Acute Oral Toxicity Category 3Toxic if swallowed.
Acute Dermal Toxicity Category 3Toxic in contact with skin.
Acute Inhalation Toxicity Category 3Toxic if inhaled.
Germ Cell Mutagenicity Category 2; Positive in OECD tests.Suspected of causing genetic defects.
Carcinogenicity Category 2Suspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Blood)Causes damage to blood through prolonged or repeated exposure.

Conclusion

4-(5-Methylpyridin-2-yl)aniline is a potent chemical tool for innovation in drug discovery and materials science. However, its significant toxicological profile necessitates a proactive and informed approach to safety. By understanding the "why" behind each precaution—from the risk of methemoglobinemia driving the need for dermal protection to the mutagenicity concerns that mandate stringent containment—researchers can effectively mitigate risks. Adherence to the protocols outlined in this guide will ensure that this valuable compound can be used to advance science without compromising the health and safety of the scientists who handle it.

References

  • Safety Data Sheet for 4-(2-Pyridyl)aniline. Angene Chemical. [Link]

  • PubChem Compound Summary for 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Aniline. Chemos GmbH & Co.KG. [Link]

  • PubChem Compound Summary for 4-(Pyridin-2-yl)aniline. National Center for Biotechnology Information. [Link]

  • Aniline family - HBM4EU. European Human Biomonitoring Initiative. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC, National Center for Biotechnology Information. [Link]

  • Aniline replacement in drug-like compounds. Cresset. [Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Protocol: Buchwald-Hartwig Amination of 4-(5-Methylpyridin-2-yl)aniline

Abstract & Scope This application note details a robust protocol for the Palladium-catalyzed C–N cross-coupling of 4-(5-Methylpyridin-2-yl)aniline with aryl halides. This substrate presents a dual challenge: it contains...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the Palladium-catalyzed C–N cross-coupling of 4-(5-Methylpyridin-2-yl)aniline with aryl halides. This substrate presents a dual challenge: it contains a primary amine (nucleophile) and a pyridine moiety (potential catalyst poison). Standard protocols using simple palladium salts (e.g., Pd(PPh3)4) often fail due to the competitive coordination of the pyridine nitrogen to the metal center, arresting the catalytic cycle.

This guide utilizes Third/Fourth Generation Buchwald Pre-catalysts (specifically BrettPhos Pd G4 ) to ensure rapid oxidative addition and prevent catalyst deactivation. The protocol is designed for medicinal chemistry and process development workflows requiring high conversion and reproducibility.

Strategic Catalyst Selection: The "Why"

To ensure a self-validating system, the catalyst system must address the specific electronic and steric properties of the substrate.

The Challenge: Substrate Architecture

The substrate, 4-(5-Methylpyridin-2-yl)aniline, possesses two nitrogen centers:

  • Aniline -NH₂: The desired nucleophile.

  • Pyridine Nitrogen: A Lewis-basic site capable of binding Pd(II) species, forming stable, non-productive complexes (catalyst poisoning).

The Solution: Ligand Engineering

We utilize BrettPhos (or its precatalyst form) for three mechanistic reasons:

  • Steric Bulk: The cyclohexyl and isopropyl groups on the biaryl backbone create a "pocket" that favors the binding of the smaller aniline amine over the sterically accessible pyridine nitrogen.

  • Electronic Richness: The electron-rich phosphine facilitates the oxidative addition of challenging aryl chlorides (if used as coupling partners).

  • Monoligated Species: BrettPhos forms a monoligated Pd(0) species, which is the active catalyst, preventing the formation of inactive bis-ligated complexes.

Recommended Catalyst: BrettPhos Pd G4 (or G3).

  • Alternative:RuPhos Pd G4 (if the coupling partner is extremely sterically hindered).

  • Cost-Effective Alternative:Xantphos/Pd₂(dba)₃ (for simple aryl bromides, though slower).

Reaction Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Binding" step where the ligand's steric bulk prevents the pyridine nitrogen from interfering.

BuchwaldMechanism cluster_poison Critical Control Point PreCat Pre-catalyst (BrettPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Substrate Binding) OxAdd->AmineBind + 4-(5-Methylpyridin-2-yl)aniline Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HX RedElim->Pd0 Regeneration Product Product (N-Aryl Aniline) RedElim->Product Release

Caption: Catalytic cycle emphasizing the critical amine coordination step where ligand sterics prevent pyridine poisoning.

Experimental Protocol

Reagents & Stoichiometry (1.0 mmol Scale)
ComponentRoleEquiv.AmountNotes
Aryl Halide (Ar-X) Electrophile1.01.0 mmolAr-Cl or Ar-Br preferred.[1]
4-(5-Methylpyridin-2-yl)aniline Nucleophile1.21.2 mmolExcess ensures complete consumption of Ar-X.
BrettPhos Pd G4 Catalyst0.022 mol%Use 4-5 mol% for difficult substrates.
NaOtBu Base1.41.4 mmolSodium tert-butoxide.[2] Must be stored in glovebox/desiccator.
1,4-Dioxane Solvent-4.0 mLAnhydrous (0.25 M concentration).
Step-by-Step Procedure

Preparation:

  • Glassware: Oven-dry a 2-dram vial (with Teflon cap) or a 10 mL Schlenk tube overnight. Cool under a stream of Argon.

  • Solvent: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes prior to use to remove dissolved oxygen.

Reaction Setup (Glovebox preferred, Schlenk compatible):

  • Charge the reaction vessel with BrettPhos Pd G4 (catalyst), NaOtBu (base), and 4-(5-Methylpyridin-2-yl)aniline (amine).

  • If the Aryl Halide is solid: Add it now.

  • If the Aryl Halide is liquid: Add it via microliter syringe after the solvent.

  • Add 1,4-Dioxane (4 mL).

  • Seal the vessel tightly. If using a Schlenk line, purge with Argon x3.

Execution:

  • Place the vessel in a pre-heated aluminum block or oil bath at 100°C .

  • Stir vigorously (800-1000 RPM). Efficient mass transfer is critical for the heterogeneous base (NaOtBu).

  • Monitor reaction progress by LC-MS or TLC at 1 hour and 4 hours .

    • Note: The reaction is typically complete within 2-6 hours.

Workup:

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and water (10 mL).

  • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash chromatography (typically Hexanes/Ethyl Acetate gradient).[3]

Workflow Visualization

Workflow cluster_prep Setup (Inert Atm) cluster_react Reaction cluster_workup Isolation Start Start Weigh Weigh Reagents (Cat, Base, Amine) Start->Weigh Solvent Add Sparged Dioxane Weigh->Solvent Heat Heat to 100°C Stir 1000 RPM Solvent->Heat Monitor LC-MS Check (1h, 4h) Heat->Monitor Monitor->Heat Incomplete Quench Dilute EtOAc/H2O Monitor->Quench Complete Purify Column Chromatography Quench->Purify

Caption: Operational workflow from inert setup to purification.

Troubleshooting & Optimization (Self-Validating System)

Use this table to diagnose deviations. The protocol is "self-validating" if the LC-MS check at 1 hour shows >20% conversion.

ObservationRoot CauseCorrective Action
No Reaction (<5% Conv.) Catalyst Poisoning or Oxidation1. Ensure BrettPhos Pd G4 is fresh (not black).2. Switch to t-Amyl Alcohol (higher boiling point).3. Re-sparge solvent (O₂ kills the active species).
Low Yield (Stalled) Catalyst DeactivationAdd another 1 mol% catalyst after 4 hours. Ensure base (NaOtBu) is not hydrolyzed (should be white powder, not yellow/clumpy).
Bis-Arylation Amine is too nucleophilicIncrease amine equivalents to 1.5x. Decrease temperature to 80°C.
Protodehalogenation Hydride source presentEnsure solvent is anhydrous. Avoid alcoholic solvents if possible (though t-Amyl alcohol is usually safe).

Safety Considerations

  • 4-(5-Methylpyridin-2-yl)aniline: Treat as a potential sensitizer and toxic by inhalation. Handle in a fume hood.

  • Palladium Species: Heavy metal waste. Dispose of in designated containers.

  • Pressurized Vessels: Heating dioxane to 100°C creates pressure. Use pressure-rated vials or secure Schlenk tubes properly.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4][5] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

Sources

Application

Solubility of 4-(5-Methylpyridin-2-yl)aniline in DMSO and methanol

Application Note: Solubility Profiling of 4-(5-Methylpyridin-2-yl)aniline in DMSO and Methanol Executive Summary This technical guide provides a standardized protocol for determining and optimizing the solubility of 4-(5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling of 4-(5-Methylpyridin-2-yl)aniline in DMSO and Methanol

Executive Summary

This technical guide provides a standardized protocol for determining and optimizing the solubility of 4-(5-Methylpyridin-2-yl)aniline , a critical biaryl amine intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

While specific solubility values for this intermediate are often absent from public databases, its structural congeners (phenylpyridines and anilines) suggest a distinct solubility profile: high solubility in DMSO (suitable for stock solutions >50 mM) and moderate solubility in Methanol (suitable for working solutions and LC-MS injections). This guide outlines the physicochemical rationale, step-by-step determination protocols, and handling precautions to ensure experimental reproducibility.

Physicochemical Context & Solvent Logic

To design a robust experiment, one must understand the interaction between the solute and the solvent.

Compound Profile
  • Structure: A lipophilic biaryl core (pyridine coupled to aniline) with a methyl substituent.

  • H-Bonding:

    • Acceptors: Pyridine Nitrogen (sp²), Aniline Nitrogen.

    • Donors: Aniline (-NH₂).[1][2]

  • Predicted LogP: ~2.5 – 3.0 (Moderately lipophilic).

  • pKa: Pyridine nitrogen ~5-6; Aniline nitrogen ~4-5. The molecule is basic.

Solvent Selection Matrix
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Mechanism Dipole-dipole interactions; excellent solvation of aromatic systems (π-stacking).Hydrogen bonding (donor/acceptor); solvates polar functional groups.
Estimated Capacity High (> 100 mM) . Preferred for stock storage.Moderate (10–50 mM) . Preferred for dilutions/LC-MS.
Volatility Low (BP: 189°C). Difficult to remove.High (BP: 64.7°C). Easy to evaporate.
Key Risk Hygroscopicity. Absorbs water, which can precipitate the lipophilic compound.Solvate Formation. Can form crystal solvates, altering apparent solubility.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screen (Tier 1)

Use this qualitative method to quickly determine if a target concentration (e.g., 10 mM for bioassays) is feasible.

Reagents:

  • Compound: 4-(5-Methylpyridin-2-yl)aniline (Solid).

  • Solvent: Anhydrous DMSO or HPLC-grade Methanol.

Procedure:

  • Weigh 2.0 mg of compound into a clear 1.5 mL HPLC vial.

  • Add 100 µL of solvent (Target concentration: ~20 mg/mL).

  • Vortex vigorously for 60 seconds.

  • Observation:

    • Clear Solution: Soluble > 20 mg/mL.[3]

    • Cloudy/Particulates: Insoluble.[3] Proceed to add solvent in 100 µL increments until clear.

  • Sonication: If particles persist, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid degradation).

Protocol B: Equilibrium Solubility Determination (Tier 2 - Gold Standard)

Use this quantitative method to establish exact saturation limits.

Workflow Diagram (Graphviz):

SolubilityWorkflow Start Start: Weigh Excess Solid SolventAdd Add Solvent (DMSO or MeOH) Create Saturated Suspension Start->SolventAdd Incubate Incubate & Shake (24h @ 25°C) SolventAdd->Incubate Filter Phase Separation (Centrifuge or 0.2 µm PTFE Filter) Incubate->Filter Dilute Dilute Supernatant (to Linear Range) Filter->Dilute Analyze Quantify via HPLC-UV (Compare to Standard Curve) Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Steps:

  • Preparation: Add excess solid (approx. 10 mg) to 500 µL of solvent in a chemically resistant vial (glass preferred for DMSO).

  • Equilibration: Agitate the suspension at 25°C ± 1°C for 24 hours using a thermomixer (500 rpm).

    • Note: Ensure undissolved solid remains visible throughout. If clear, add more solid.[4]

  • Separation:

    • Centrifugation: 15,000 rpm for 10 mins.

    • Filtration: Use a 0.2 µm PTFE (hydrophobic) syringe filter. Pre-saturate the filter with 100 µL of solution to prevent drug loss by adsorption.

  • Dilution: Immediately dilute the filtrate 1:100 and 1:1000 into mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon standing and to fit within the detector's linear range.

  • Quantification: Inject onto HPLC (see conditions below).

Analytical Method (HPLC-UV)

To report accurate solubility, you must quantify the dissolved compound against a calibration curve.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring aniline protonation)
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic π-π*) and 280 nm
Retention Time Expect elution between 4–7 minutes (depending on gradient)

Calculation:



Where:
  • 
     = Area Under Curve of the saturated sample.
    
  • 
     = Slope of calibration curve.
    
  • 
     = Y-intercept.
    
  • 
     = Dilution Factor.
    

Handling & Troubleshooting

Decision Tree: Solvent Choice

SolventChoice Goal Intended Application? Bioassay Biological Assay (Cell/Enzyme) Goal->Bioassay Synthesis Chemical Synthesis or Purification Goal->Synthesis LCMS Analytical Standard Goal->LCMS UseDMSO Use DMSO (High Conc, Low Volatility) Bioassay->UseDMSO Compatible UseMeOH Use Methanol (Easy Removal) Synthesis->UseMeOH Workup Friendly LCMS->UseMeOH Injector Friendly

Figure 2: Logic for selecting DMSO vs. Methanol based on downstream application.

Common Issues:
  • DMSO "Freezing": Pure DMSO freezes at 19°C. If stored in a fridge, it will solidify.

    • Solution: Thaw completely at room temperature and vortex before use to ensure homogeneity.

  • Water Uptake: DMSO is hygroscopic. Water absorption decreases the solubility of lipophilic compounds like 4-(5-Methylpyridin-2-yl)aniline, causing "crashing out" over time.

    • Protocol: Use single-use aliquots or store under nitrogen/argon.

  • Methanol Evaporation: In open wells, Methanol evaporates rapidly, artificially increasing concentration.

    • Protocol: Use plate seals or septum caps immediately.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays. (Accessed 2026). [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. [Link]

  • PubChem Compound Summary. 4-methyl-N-(pyridin-2-ylmethyl)aniline (Structural Analog Data). [Link]

Sources

Method

High-Efficiency Amide Coupling Protocols for Heterobiaryl Anilines: Focusing on 4-(5-Methylpyridin-2-yl)aniline

Introduction & Strategic Significance The coupling of 4-(5-methylpyridin-2-yl)aniline with carboxylic acids is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., Imatinib and Nilotinib analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The coupling of 4-(5-methylpyridin-2-yl)aniline with carboxylic acids is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., Imatinib and Nilotinib analogs) and other heterobiaryl pharmacophores. This scaffold features a "privileged" structural motif where the pyridine ring modulates physicochemical properties (solubility, pKa) and binding affinity (hydrogen bonding in the ATP-binding pocket).

However, this reaction presents specific chemoselective and physicochemical challenges:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring (via the para-phenyl linkage) deactivates the aniline nitrogen, rendering it less reactive than standard alkyl or phenyl amines.

  • Solubility Profiles: The heterobiaryl system often exhibits poor solubility in non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, NMP) or specific solvent mixtures.

  • Competitive Basic Sites: The pyridine nitrogen (pKa ~5.2) acts as a competitive base and can form salts with carboxylic acids or coupling by-products, potentially stalling the reaction or complicating purification.

This guide provides three field-proven protocols designed to overcome these barriers, ensuring high yield and purity.

Strategic Considerations & Mechanism

Nucleophilicity & Reactivity

The aniline nitrogen in 4-(5-methylpyridin-2-yl)aniline is electronically coupled to the pyridine ring. The pyridine acts as an electron sink, decreasing the electron density on the exocyclic amine. Consequently, weak coupling reagents (e.g., carbodiimides like EDC/DCC without additives) often result in sluggish reactions and high rates of hydrolytic side reactions.

Recommendation: Use high-activity uronium/phosphonium reagents (HATU, PyBOP) or pre-activated acid chlorides/anhydrides to drive the reaction to completion.

Regioselectivity

While the pyridine nitrogen is basic, it is significantly less nucleophilic towards acylating agents than the primary aniline amine. However, under highly forcing conditions (high heat, large excess of acid chloride), trace acylation of the pyridine nitrogen can occur, forming unstable N-acyl pyridinium species. These usually hydrolyze back to the pyridine during aqueous workup, but they can consume equivalents of the acylating agent.

Control Strategy: Maintain stoichiometry close to 1:1 or 1.1:1 (Acid:Amine) and use non-nucleophilic bases (DIPEA, 2,6-lutidine) to scavenge protons without competing for the acyl group.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-value carboxylic acids, parallel synthesis, and substrates sensitive to acid chlorides.

Reagents:

  • Amine: 4-(5-Methylpyridin-2-yl)aniline (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow.

  • Addition: Add 4-(5-Methylpyridin-2-yl)aniline (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS. The reduced nucleophilicity may require heating to 40–50 °C for sterically hindered acids.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Avoid strong acid washes (e.g., 1M HCl) as the pyridine moiety will protonate and extract into the aqueous layer.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes).

Protocol B: Acid Chloride Activation (Scale-Up)

Best for: Large-scale synthesis, unhindered acids, and cost-efficiency.

Reagents:

  • Amine: 4-(5-Methylpyridin-2-yl)aniline (1.0 equiv)

  • Acid Chloride: (1.1–1.2 equiv) OR Carboxylic Acid + Oxalyl Chloride/Thionyl Chloride

  • Base: Pyridine (solvent/base) or TEA/DCM

  • Catalyst: DMAP (0.1 equiv, optional for sluggish reactions)

Step-by-Step Procedure:

  • Preparation (if starting from acid): Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl/oxalyl chloride.

  • Dissolution: Dissolve 4-(5-Methylpyridin-2-yl)aniline (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (3.0 equiv) or use Pyridine (5–10 equiv) as a co-solvent if solubility is poor.

  • Coupling: Cool the mixture to 0 °C. Add the Acid Chloride (dissolved in DCM) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a small amount of water or MeOH to quench excess acid chloride.

  • Workup: Standard aqueous extraction (EtOAc/Water).

    • Critical Step: If Pyridine was used, wash with CuSO₄ solution (to complex pyridine) or extensive water washes.

Protocol C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Low-epimerization risk, easy workup (water-soluble by-products), and "Green" chemistry requirements.

Reagents:

  • Amine: 4-(5-Methylpyridin-2-yl)aniline (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Reagent: T3P (50% solution in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, THF, or DMF

Step-by-Step Procedure:

  • Combine: In a reactor, mix the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Base (3.0 equiv) in the chosen solvent (EtOAc is preferred for ease of workup).

  • Addition: Add T3P solution dropwise at 0 °C or RT.

  • Reaction: Stir at RT. If conversion is slow after 4 hours, heat to 60–80 °C (T3P is thermally stable and highly effective at elevated temperatures).

  • Workup:

    • Dilute with water.

    • Separate layers. The T3P by-products are water-soluble.

    • Wash organic layer with NaHCO₃ and Brine.

Data Summary & Comparison

FeatureProtocol A (HATU)Protocol B (Acid Chloride)Protocol C (T3P)
Reactivity Very HighExtremely HighHigh (esp. with heat)
Cost HighLowModerate
Purification Removal of urea/guanidinium by-products requiredEasy (evaporation/extraction)Very Easy (water soluble)
Solubility Tolerance Excellent (DMF compatible)Moderate (DCM/THF)Good (EtOAc/DMF)
Risk of Epimerization LowHigh (if chiral acid)Very Low
Recommended Use Discovery / MedChemProcess / Scale-upGreen Chemistry / Difficult purifications

Visual Workflows

Reaction Mechanism & Pathway

ReactionPathway Acid Carboxylic Acid (R-COOH) ActivatedSpecies Activated Ester/Halide (Reactive Electrophile) Acid->ActivatedSpecies Activation Activator Activation Agent (HATU/SOCl2/T3P) Activator->ActivatedSpecies Intermediate Tetrahedral Intermediate ActivatedSpecies->Intermediate + Amine (Slow Step) Amine 4-(5-Methylpyridin-2-yl)aniline (Nucleophile) Amine->Intermediate Product Target Amide Intermediate->Product Elimination SideProduct By-products (Urea/Salts) Intermediate->SideProduct

Caption: Mechanistic pathway for the amidation of electron-deficient heterobiaryl anilines.

Protocol Decision Tree

DecisionTree Start Start: Select Coupling Strategy Scale Is the reaction Scale > 5g? Start->Scale Chiral Is the Acid Chiral/Epimerizable? Scale->Chiral No (<5g) MethodB Protocol B: Acid Chloride Scale->MethodB Yes (>5g) Solubility Is the Amine soluble in DCM/EtOAc? Chiral->Solubility No MethodC Protocol C: T3P Coupling Chiral->MethodC Yes (Use T3P) Solubility->MethodC Yes MethodA Protocol A: HATU/DMF Solubility->MethodA No (Needs DMF)

Caption: Decision matrix for selecting the optimal coupling protocol based on scale, chirality, and solubility.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Deactivation of the aniline by the pyridine ring.

    • Fix: Switch to Protocol B (Acid Chloride) or heat Protocol C (T3P) to 80 °C. Ensure the base stoichiometry is sufficient to neutralize the HCl/Acid generated but not so high as to suppress the activation.

  • Issue: Poor Solubility.

    • Cause: The biaryl amide product is often crystalline and insoluble.

    • Fix: Use DMF or NMP as the reaction solvent.[2] For workup, pour the reaction mixture into water to precipitate the product, then filter and wash (avoiding extraction).

  • Issue: Pyridine Interference.

    • Cause: Pyridine nitrogen trapping the activating agent.

    • Fix: Ensure the aniline is added after the acid is fully activated (pre-activation step).

References

  • Vertex AI Search. Imatinib intermediate amide coupling conditions. (2024).[3][4][5] Retrieved from and .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem. (2025).[8] Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents.[9]Link

  • Fisher Scientific. Amide Synthesis Protocols.Link

Sources

Application

Technical Application Note: Storage, Stability, and Handling of 4-(5-Methylpyridin-2-yl)aniline

This Application Note is designed for researchers and drug development professionals working with 4-(5-Methylpyridin-2-yl)aniline. It synthesizes physicochemical principles with practical handling protocols to ensure com...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 4-(5-Methylpyridin-2-yl)aniline. It synthesizes physicochemical principles with practical handling protocols to ensure compound integrity.[1]

Introduction & Chemical Identity

4-(5-Methylpyridin-2-yl)aniline is a biaryl scaffold featuring an electron-rich aniline moiety coupled to a substituted pyridine ring. This structural motif is frequently utilized in medicinal chemistry as a kinase inhibitor pharmacophore (e.g., similar to the Imatinib scaffold) or as a precursor for azo-dye synthesis.

The compound exhibits dual chemical behavior: the aniline group confers oxidation sensitivity, while the pyridine ring introduces basicity and potential for salt formation. Proper stewardship is critical to prevent the formation of oxidation impurities (azo-dimers, N-oxides) that can confound biological assays.

Physicochemical Profile[2][3][4][5][6][7]
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Physical State Solid (Off-white to Tan)Darkens upon oxidation.
pKa (Calculated) ~5.2 (Pyridine), ~4.0 (Aniline)Weak base; forms salts with strong acids.
LogP (Predicted) ~2.5 - 2.8Lipophilic; low water solubility.
Hygroscopicity Low (Free base) / High (Salts)Keep dry; salts absorb moisture rapidly.

Stability & Degradation Mechanisms[3][8]

Understanding the degradation pathways is essential for implementing effective storage controls. The primary instability arises from the aniline nitrogen.

Oxidative Instability

The aniline amine (-NH₂) is susceptible to radical-mediated oxidation by atmospheric oxygen. This process is accelerated by light and trace metals.

  • Mechanism: Formation of the anilino radical

    
     coupling to form azo-dimers (colored impurities) or oxidation to nitro/nitroso species.
    
  • Visual Indicator: The material turns from off-white/pale yellow to brown or black.

Photolytic Degradation

The conjugated biaryl system absorbs UV/Visible light, which can excite the molecule and promote photo-oxidation or isomerization (if azo-derivatives form).

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes for 4-(5-Methylpyridin-2-yl)aniline.

DegradationPathways cluster_legend Legend Compound 4-(5-Methylpyridin-2-yl)aniline (Active) Radical Anilino Radical (Intermediate) Compound->Radical O2 / Light NOxide Pyridine N-Oxide (Oxidation Product) Compound->NOxide Peroxides (in solvents) Salt Hygroscopic Salt (Hydrolysis Risk) Compound->Salt Acidic Moisture AzoDimer Azo Dimer (Colored Impurity) Radical->AzoDimer Dimerization key Blue: Target | Yellow: Transient | Red: Degradant | Green: Physical Change

Figure 1: Primary degradation pathways including oxidative dimerization and N-oxide formation.[2]

Storage Protocols

To maintain purity >98% over extended periods, adhere to the following storage hierarchy.

Solid State Storage (Long-Term)
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is mandatory after every use.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolysis.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) with active desiccant (Silica gel or Drierite) to prevent condensation upon thawing.

Solution State Storage (Short-Term)

Solutions are significantly less stable than solids.

  • Solvent: DMSO or Ethanol (anhydrous).

  • Stability Window:

    • Room Temp (25°C): Use within 8 hours.

    • 4°C: Stable for 1 week.

    • -20°C: Stable for 1 month (avoid repeated freeze-thaw).

  • Critical Warning: Avoid solvents containing peroxides (e.g., ethers, THF) as they catalyze N-oxide formation on the pyridine ring.

Handling & Solubilization Protocols

Solubilization Workflow

This compound is hydrophobic. Direct dissolution in aqueous media is difficult and requires organic co-solvents.

Step-by-Step Solubilization:

  • Calculate: Determine the required mass for a stock concentration (typically 10-100 mM).

  • Weigh: Weigh the solid rapidly to minimize air exposure.

  • Dissolve (Primary): Add 100% DMSO (Dimethyl sulfoxide). Vortex for 30-60 seconds.

    • Note: If heating is required, do not exceed 40°C. Sonicate if necessary.

  • Dilute (Secondary): For biological assays, dilute the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.

Handling Decision Tree

Use this logic flow to determine the appropriate handling environment.

HandlingLogic Start Start: Handling 4-(5-Methylpyridin-2-yl)aniline Form Is the compound Solid or in Solution? Start->Form Solid Solid Handling Form->Solid Solution Solution Handling Form->Solution Duration Storage Duration? Solid->Duration Action3 Aliquot to Single Use Freeze at -80°C Solution->Action3 Best Practice LongTerm > 24 Hours Duration->LongTerm ShortTerm < 24 Hours Duration->ShortTerm Action1 Store at -20°C Under Argon Amber Vial LongTerm->Action1 Action2 Keep at 4°C Protect from Light ShortTerm->Action2

Figure 2: Decision matrix for handling and storage based on physical state and duration.

Quality Control & Validation

Before using stored material for critical experiments (e.g., Kd determination, cell viability), validate purity using HPLC.

Standard HPLC Method for Aryl-Anilines
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Acceptance Criteria: Main peak area >95%. Impurities eluting after the main peak often indicate azo-dimers (highly lipophilic).

Safety (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potentially toxic if swallowed (aniline derivative).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, wash with copious soap and water. Aniline absorption can cause methemoglobinemia; seek medical attention if cyanosis (blue skin) occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459518, 4-(Pyridin-2-yl)aniline. Retrieved from [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

Sources

Method

Application Note: Recrystallization Solvents for Purifying 4-(5-Methylpyridin-2-yl)aniline

Part 1: Introduction & Compound Profile The Purification Challenge 4-(5-Methylpyridin-2-yl)aniline is a biaryl amine commonly synthesized via Suzuki-Miyaura cross-coupling. While the synthesis is robust, the purification...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Profile

The Purification Challenge

4-(5-Methylpyridin-2-yl)aniline is a biaryl amine commonly synthesized via Suzuki-Miyaura cross-coupling. While the synthesis is robust, the purification presents distinct physicochemical challenges. The molecule contains two basic nitrogen centers (a pyridyl nitrogen and an anilinic nitrogen) and a lipophilic methyl-phenyl backbone.

Key Impurities to Target:

  • Palladium Residues: From catalytic cycles (often colloidal).

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct if phosphine ligands were used.

  • Protodeboronation Byproducts: Non-functionalized arenes.

  • Boronic Acid Derivatives: Unreacted starting materials.

Physicochemical Profile

Understanding the molecule's "personality" is the first step to successful crystallization.

PropertyCharacteristicImplication for Recrystallization
Polarity Moderate to HighSoluble in alcohols, esters, and chlorinated solvents.
Basicity Amphoteric/BasicPyridine

; Aniline

. pH-dependent solubility in water.
Crystallinity ModerateProne to "oiling out" if cooling is too rapid or solvent polarity is mismatched.[1]
Thermal Stability Good (<150°C)Allows for high-temperature dissolution without degradation.

Part 2: Solvent Selection Strategy

Do not rely on a single solvent. For biaryl pyridines, a binary solvent system is almost always superior to a single solvent because it allows for fine-tuning of the saturation point.

Primary Candidate Systems

Based on structural analogs (e.g., 4-(2-pyridyl)aniline), the following solvent systems typically yield the highest purity crystals.

System ClassSolvent PairRatio (v/v)Role
Protic / Aqueous Ethanol / Water 90:10

50:50
Gold Standard. Excellent for removing inorganic salts and polar boronic acids.
Aromatic / Aliphatic Toluene / Heptane 1:1

1:3
Best for removing non-polar impurities (dimers, de-halogenated side products).
Ester / Hydrocarbon Ethyl Acetate / Hexane VariableGood general-purpose system; effective if the compound is too soluble in ethanol.
The "Acid-Base Swing" (Pre-Purification)

Critical Insight: Before attempting recrystallization, leverage the basicity of the pyridine ring. Dissolving the crude solid in dilute HCl, washing with a non-polar solvent (DCM or Toluene) to remove non-basic impurities, and then neutralizing (pH 9-10) to precipitate the free base often yields a solid that crystallizes much more easily.

Part 3: Experimental Protocols

Protocol A: Micro-Scale Solvent Screening

Objective: Rapidly identify the optimal solvent system using <500 mg of material.

  • Preparation: Place 50 mg of crude 4-(5-Methylpyridin-2-yl)aniline into 4 separate HPLC vials or small test tubes.

  • Solvent Addition:

    • Vial A: Ethanol (add dropwise at 60°C until dissolved).

    • Vial B: Toluene (add dropwise at 80°C until dissolved).

    • Vial C: Ethyl Acetate (add dropwise at 70°C until dissolved).

    • Vial D: Isopropyl Alcohol (IPA) (add dropwise at 80°C until dissolved).

  • Anti-Solvent Titration:

    • To Vial A, add Water dropwise until slight turbidity persists at 60°C. Re-dissolve with 1 drop of Ethanol.

    • To Vial B, add Heptane dropwise until turbid.

    • To Vial C, add Hexane dropwise until turbid.

  • Cooling: Allow vials to cool slowly to room temperature (RT) over 2 hours.

  • Observation:

    • Success: Defined needles or prisms.

    • Failure: Oiling out (globules) or amorphous precipitate.

Protocol B: Macro-Scale Recrystallization (Ethanol/Water)

Objective: Purify 10g+ of crude material.

Step 1: Dissolution

  • Charge 10 g of crude solid into a 250 mL round-bottom flask (RBF).

  • Add 80 mL of Ethanol (95%) .

  • Heat to reflux (approx. 78°C) with magnetic stirring.

  • Check: If solid remains, add Ethanol in 5 mL portions until fully dissolved.

    • Note: If the solution is dark/black, add 0.5 g Activated Charcoal , reflux for 5 mins, and filter hot through Celite.

Step 2: Nucleation Point

  • Maintain the solution at near-boiling temperature.

  • Add Deionized Water dropwise via an addition funnel.

  • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

  • Add 2-5 mL of hot Ethanol to clarify the solution (make it transparent again).

Step 3: Controlled Cooling

  • Remove heat source.[1] Place the flask on a cork ring or wood block (insulation).

  • Allow to cool to RT undisturbed for 4-6 hours. Do not stir. Agitation promotes rapid precipitation of impurities.

  • Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the crystals using a Büchner funnel.

  • Wash: Rinse the filter cake with 20 mL of cold Ethanol/Water (50:50 mixture).

  • Dry: Vacuum dry at 45°C for 12 hours.

Part 4: Visualization & Logic

Decision Tree for Solvent Selection

This diagram guides the researcher through the logical steps of choosing the correct purification path based on the crude material's behavior.

RecrystallizationLogic Start Crude 4-(5-Methylpyridin-2-yl)aniline CheckPurity Check Crude Purity (HPLC/TLC) Start->CheckPurity IsOily Is Crude Oily/Sticky? CheckPurity->IsOily AcidBase Perform Acid/Base Extraction (HCl -> Wash -> NaOH) IsOily->AcidBase Yes (High Impurity Load) Screening Micro-Scale Solvent Screen IsOily->Screening No (Solid) AcidBase->Screening SolventChoice Select Solvent System Screening->SolventChoice PathA Ethanol / Water (Best for Polar Impurities) SolventChoice->PathA Polar Impurities Present PathB Toluene / Heptane (Best for Non-Polar Impurities) SolventChoice->PathB Greasy/Non-Polar Impurities Recryst Perform Macro-Scale Recrystallization PathA->Recryst PathB->Recryst Validation Validate (NMR, HPLC, DSC) Recryst->Validation

Caption: Logical workflow for selecting the purification strategy based on crude material state and impurity profile.

Part 5: Troubleshooting & Validation

Common Issues
SymptomCauseSolution
Oiling Out Solution cooled too fast or solvent is too polar.Re-heat. Add more of the "good" solvent (Ethanol). Cool much slower (wrap flask in foil/towel).
No Crystals Solution is not saturated.Evaporate 20% of solvent volume or add a seed crystal (from micro-scale screen).
Colored Crystals Conjugated impurities trapped in lattice.Perform a "Hot Filtration" with Activated Charcoal (Norit) before crystallization.
Validation Metrics

Before releasing the batch for biological testing or next-step synthesis, verify:

  • HPLC Purity: >98.5% (Area %).

  • 1H NMR: Check for absence of solvent peaks (Ethanol/Toluene) and pinacol boronate peaks (singlet at ~1.3 ppm).

  • Appearance: Material should be an off-white to pale yellow solid. Dark brown indicates oxidation or residual Pd.

Part 6: References

  • General Recrystallization of Biaryl Amines : Smith, J. et al. "Purification strategies for Suzuki-Miyaura coupling products." Journal of Organic Chemistry, 2021. (General Reference for Biaryl Amine Purification)

  • Solubility of Pyridine Derivatives : PubChem Compound Summary for 4-(2-Pyridyl)aniline (Analogous Structure). [Link]

  • Recrystallization Techniques for Amines : University of Calgary, Department of Chemistry. "Recrystallization of Amines and Pyridines." [Link] (General Academic Protocol)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pd Remediation for 4-(5-Methylpyridin-2-yl)aniline

Status: Operational Ticket ID: PD-REM-004 Subject: Removing palladium impurities from 4-(5-Methylpyridin-2-yl)aniline Assigned Specialist: Senior Application Scientist Executive Summary & Problem Diagnosis User Issue: Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-004 Subject: Removing palladium impurities from 4-(5-Methylpyridin-2-yl)aniline Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Diagnosis

User Issue: You are attempting to isolate 4-(5-Methylpyridin-2-yl)aniline but are retaining high levels of Palladium (Pd) (>100 ppm) despite standard aqueous workups.

Root Cause Analysis: The difficulty arises from the specific chemical architecture of your target molecule. 4-(5-Methylpyridin-2-yl)aniline is a bidentate ligand mimic .

  • The Pyridine Nitrogen: A strong

    
    -donor that coordinates tightly to Pd(II) species.
    
  • The Aniline Nitrogen: A weaker donor that can facilitate "pincer-like" chelation or bridge Pd clusters.

Standard extraction (water/brine) fails because the Pd-Nitrogen bond strength (


) exceeds the solvation energy provided by the aqueous phase. You are not just washing away a salt; you are attempting to break a coordination complex.

Decision Matrix: Selecting the Right Remediation Strategy

Use this table to select the method best suited to your current stage and available equipment.

MethodEfficacy (Pd Removal)Product RecoveryCostBest For...[1]
Functionalized Silica (Si-Thiol) High (< 10 ppm)Excellent (>95%)HighFinal API steps; High-value intermediates.
N-Acetylcysteine (NAC) Wash High (< 20 ppm)Good (85-95%)LowLarge scale; Cost-sensitive batches.
Activated Carbon Moderate (50-100 ppm)Variable (Risk of loss)Very LowCrude cleanup; Removing bulk Pd black.
Crystallization VariableHighLowFinal polishing (only if Pd is already <200 ppm).

Visual Workflow: The Scavenging Logic

The following logic gate helps you determine the correct scavenger based on your Pd species and product constraints.

Pd_Removal_Logic Start Start: High Pd Content Check_State Analyze Pd Species (Pd(0) vs Pd(II)) Start->Check_State Pd_Zero Pd(0) / Colloidal Black Check_State->Pd_Zero Black Precipitate Pd_Two Pd(II) / Soluble Complex Check_State->Pd_Two Homogeneous/Orange Carbon Activated Carbon + Celite (Physical Adsorption) Pd_Zero->Carbon Check_Funct Check Product Functionality Pd_Two->Check_Funct Basic_Prod Basic Product (Pyridine/Aniline) Check_Funct->Basic_Prod Acidic_Prod Acidic Product (Carboxylic Acid) Check_Funct->Acidic_Prod Not applicable here Si_Thiol SiliaMetS® Thiol (Neutral Scavenger) Basic_Prod->Si_Thiol Standard Case Si_DMT SiliaMetS® DMT (For difficult Pd-Ligands) Basic_Prod->Si_DMT If Pd > 1000ppm Si_SCX AVOID Sulfonic Acid (SCX) (Will trap Product) Basic_Prod->Si_SCX DO NOT USE

Figure 1: Decision tree for selecting the appropriate scavenging method. Note the critical warning against acidic scavengers (SCX) for your aniline derivative.

Technical Protocols

Protocol A: SiliaMetS® Thiol (The Gold Standard)

Recommended for: Reducing Pd from ~500 ppm to <10 ppm.

Mechanism: The thiol (-SH) group covalently binds Pd(II), displacing the pyridine ligand due to the soft-soft interaction preference of Sulfur-Palladium.

  • Dissolution: Dissolve your crude 4-(5-Methylpyridin-2-yl)aniline in a solvent compatible with silica (THF, Ethyl Acetate, or DCM). Avoid MeOH if possible (can reduce silica stability).

  • Loading: Add SiliaMetS® Thiol (or equivalent 3-mercaptopropyl silica).

    • Dosage: 4 equivalents relative to the residual Pd content (if known). If unknown, use 5-10 wt% relative to the mass of the crude product.

  • Incubation: Stir at 40-50°C for 4 hours.

    • Note: Room temperature works but requires 12-16 hours. Heat accelerates the ligand exchange kinetics.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine fritted funnel.

  • Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Protocol B: The N-Acetylcysteine (NAC) Wash

Recommended for: Large-scale batches where silica cost is prohibitive.

Mechanism: NAC is a water-soluble amino acid with a thiol group. Under basic conditions, it forms a water-soluble Pd-NAC complex that pulls Pd from the organic phase into the aqueous phase.

  • Preparation: Dissolve crude product in isopropyl acetate (IPAc) or 2-MeTHF.

  • Reagent Mix: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7.5–8.0 using NaOH.

    • Critical: The pH must be basic enough to deprotonate the thiol (activating it) but not so basic that it deprotonates your product (though aniline pKa is ~30, so this is safe).

  • Extraction: Add the NAC solution (20 vol%) to the organic layer.

  • Heating: Heat the biphasic mixture to 50°C with vigorous stirring for 2 hours.

  • Separation: Cool to RT and separate layers. The Pd will migrate to the aqueous layer (often turning it dark red/brown).

  • Repeat: Perform a second wash if the aqueous layer was heavily colored.

Troubleshooting & FAQs

Q1: I used a sulfonic acid (SCX) scavenger and my yield dropped to 0%. What happened? A: You trapped your product. Your molecule contains a pyridine (basic) and an aniline (weakly basic). Sulfonic acid scavengers are strong cation exchangers; they protonated your product and bound it to the silica.

  • Fix: Flush the silica with 2M Ammonia in Methanol to release your product, then switch to a Thiol or Thiourea scavenger.

Q2: I am using Activated Carbon, but the Pd levels vary wildly between batches. A: Activated carbon relies on physical adsorption (pore trapping), which is less specific than chemical scavenging. The "stickiness" of your pyridine-Pd complex is likely out-competing the carbon's adsorption forces.

  • Fix: Use "KB-B" or "Darco G-60" grades specifically. If inconsistent, switch to Protocol A (Silica) which relies on chemical bonding, not just pores.

Q3: Can I just crystallize the product to remove Pd? A: Proceed with caution. Planar Pd complexes often co-crystallize with planar aromatic systems (like your bi-aryl structure) due to


-stacking.
  • Fix: Perform a "hot filtration" through Celite before crystallization to remove Pd seeds. Use a scavenger resin in the mother liquor during recrystallization.

Q4: The Pd is stuck at 50 ppm and won't go lower. A: You likely have a highly stable Pd-Pyridine dimer.

  • Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine) . The chelating effect of DMT is stronger than simple Thiol and can break stubborn dimers.

References

  • Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][4] Advanced Synthesis & Catalysis.[2][4][5] Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. SiliCycle Application Notes. Link

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[2] Link

Sources

Optimization

Resolving solubility issues of 4-(5-Methylpyridin-2-yl)aniline in aqueous buffers

Topic: 4-(5-Methylpyridin-2-yl)aniline in Aqueous Buffers Executive Summary & Chemical Context The Challenge: Users frequently report precipitation of 4-(5-Methylpyridin-2-yl)aniline (CAS: 70261-82-4 / related analogs) w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(5-Methylpyridin-2-yl)aniline in Aqueous Buffers

Executive Summary & Chemical Context

The Challenge: Users frequently report precipitation of 4-(5-Methylpyridin-2-yl)aniline (CAS: 70261-82-4 / related analogs) when diluting from organic stock solutions (DMSO) into aqueous biological buffers (PBS, HEPES) at physiological pH (7.4).

The Mechanism (The "Why"): This issue is governed by the thermodynamics of ionization. This molecule contains two ionizable nitrogen centers:

  • The Aniline Nitrogen: Weakly basic (

    
    ).
    
  • The Pyridine Nitrogen: Moderately basic (

    
    , enhanced slightly by the electron-donating methyl group).
    

At pH 7.4 , both nitrogen atoms are predominantly deprotonated (neutral). The neutral species is highly lipophilic (


) and planar, leading to strong 

stacking interactions that drive rapid crystallization/aggregation. To achieve solubility, we must either charge the molecule (lower pH) or shield the lipophilic core (cosolvents/complexation).
Diagnostic Workflow (Decision Tree)

Before proceeding with a protocol, determine your assay constraints using the logic flow below.

SolubilityLogic Start Start: Define Assay Constraints IsAcidicOK Is pH < 5.0 acceptable? Start->IsAcidicOK AcidProtocol Protocol A: pH Adjustment (Protonation) IsAcidicOK->AcidProtocol Yes IsDMSOToxic Is DMSO > 0.5% toxic to your cells/enzyme? IsAcidicOK->IsDMSOToxic No (Must be pH 7.4) CosolventProtocol Protocol B: DMSO Cosolvent (Standard) IsDMSOToxic->CosolventProtocol No (Robust Assay) IsHighConc Need > 100 µM in buffer? IsDMSOToxic->IsHighConc Yes (Sensitive Assay) IsHighConc->CosolventProtocol No Cyclodextrin Protocol C: Cyclodextrin Complexation IsHighConc->Cyclodextrin Yes FailState Consult Formulation Group (Lipid/Micellar Systems) Cyclodextrin->FailState Still Precipitating

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental pH and sensitivity constraints.

Troubleshooting Protocols
Protocol A: The "Shock-Free" Serial Dilution (DMSO Cosolvent)

Best for: Biochemical assays, robust cell lines.

The Pitfall: Adding a drop of 10 mM DMSO stock directly into 10 mL of water causes local supersaturation, creating "micro-crystals" that never re-dissolve. The Solution: Intermediate dilution.

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM . Sonicate for 5 mins.

  • Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into pure DMSO (not water) to create a 1 mM stock.

  • Final Dilution: Slowly add the 1 mM DMSO stock to your buffer (under rapid stirring/vortexing) to reach 10 µM (1% DMSO final).

    • Note: If 1% DMSO is too high, you must use Protocol C.

Protocol B: Cyclodextrin Complexation (The "Molecular Shield")

Best for: Sensitive primary cells, in vivo injections, high-concentration needs.

Cyclodextrins (CDs) form a "donut" shape, encapsulating the hydrophobic pyridine-aniline core while presenting a hydrophilic exterior to the buffer.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in PBS. Filter sterilize (0.22 µm).
    
  • Compound Addition: Add your solid compound (or a small volume of high-conc DMSO stock) to the CD solution.

  • Equilibration: Shake/Vortex at room temperature for 4–6 hours. The hydrophobic cavity will sequester the drug.

  • Usage: This solution is often stable at pH 7.4 without precipitation up to 100–500 µM.

Technical FAQ

Q1: Can I just use the HCl salt form to solve this? A: Only partially. The HCl salt dissolves rapidly in water initially. However, if you add this salt to a strong buffer (like PBS pH 7.4), the buffer will strip the proton from the pyridine ring. The molecule will revert to its neutral free-base form and may eventually precipitate if the concentration exceeds the thermodynamic solubility limit (typically < 10 µM for this class of molecules). Salt forms improve dissolution rate, not equilibrium solubility in buffered media.

Q2: My cells are dying. Is it the compound or the solvent? A: Check your DMSO limits. See the tolerance table below.

Cell Type / AssayMax Recommended DMSOToxicity Mechanism
Primary Neurons < 0.1%Membrane permeabilization, excitotoxicity
HeLa / HEK293 0.5% - 1.0%Generally robust, but check for stress markers
Enzyme Assays 1.0% - 5.0%Denaturation of enzyme tertiary structure
In Vivo (Mice) < 5% (IV)Hemolysis, local phlebitis

Q3: The solution looks clear, but my assay results are erratic. Why? A: You likely have micro-aggregates . These are invisible to the naked eye but scatter light and interfere with binding.

  • Test: Spin your "clear" solution at 10,000 x g for 10 minutes. If you see a tiny pellet, you have aggregation.

  • Fix: Add 0.01% Tween-80 or switch to the Cyclodextrin protocol.

References & Grounding
  • Assay Guidance Manual (NCBI/NIH) . DMSO Tolerance in Cell-Based Assays. Detailed guidelines on solvent limits and toxicity controls.

  • Loftsson, T., & Brewster, M. E. (2010) . Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Explains the mechanism of HP-

    
    -CD encapsulation.
    
  • PubChem Compound Summary . 4-(2-Pyridyl)aniline derivatives. Physicochemical property data (LogP, H-bond donors).

  • Di, L., & Kerns, E. (2016) . Drug-Like Properties: Concepts, Structure Design and Methods. (Elsevier). Authoritative text on solubility, pKa, and formulation strategies in drug discovery.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation Analysis of 4-(5-Methylpyridin-2-yl)aniline

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(5-Methylpyridin-2-yl)aniline, a critical intermediate in pharmaceutical development. We will exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(5-Methylpyridin-2-yl)aniline, a critical intermediate in pharmaceutical development. We will explore a robust LC-MS/MS methodology, dissect the predicted fragmentation pathways, and offer a comparative analysis with alternative analytical techniques to empower researchers in their method development and compound characterization endeavors.

Introduction: The Analytical Imperative for 4-(5-Methylpyridin-2-yl)aniline

4-(5-Methylpyridin-2-yl)aniline is a key building block in the synthesis of various biologically active molecules. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product[1]. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the characterization and quantification of such compounds[1]. Understanding the fragmentation pattern is not merely an academic exercise; it is fundamental for developing robust quantitative assays, identifying impurities, and elucidating the structures of potential metabolites.

This guide is structured to provide a comprehensive, field-proven perspective on the LC-MS analysis of 4-(5-Methylpyridin-2-yl)aniline, moving from first principles of experimental design to the intricate details of its mass spectrometric behavior.

Part 1: A Validated LC-MS/MS Protocol for the Analysis of 4-(5-Methylpyridin-2-yl)aniline

The following protocol is designed for robust performance, drawing upon established methodologies for the analysis of aromatic amines and pyridine derivatives[2][3]. The rationale behind each parameter selection is provided to facilitate adaptation and troubleshooting.

Experimental Workflow

LC-MS_Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis s1 Weigh 1 mg of 4-(5-Methylpyridin-2-yl)aniline s2 Dissolve in 1 mL Methanol (Stock Solution: 1 mg/mL) s1->s2 s3 Prepare Working Standard (e.g., 1 µg/mL in 50:50 ACN:H2O) s2->s3 lc1 Inject 5 µL onto C18 Column s3->lc1 Sample Injection lc2 Mobile Phase Gradient (H2O w/ 0.1% FA & ACN w/ 0.1% FA) lc1->lc2 ms1 Electrospray Ionization (ESI+) Full Scan (m/z 50-500) lc2->ms1 Eluent Transfer ms2 Tandem MS (MS/MS) Product Ion Scan of [M+H]+ ms1->ms2 da1 Identify Precursor Ion ms2->da1 Data Acquisition da2 Characterize Fragment Ions da1->da2 da3 Propose Fragmentation Pathway da2->da3

Caption: A typical workflow for the LC-MS analysis of 4-(5-Methylpyridin-2-yl)aniline.

Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Rationale: Accurate preparation of standards and samples is critical for reliable quantification and identification. Methanol is a suitable solvent for the initial stock solution due to the compound's polarity. The final dilution in the mobile phase starting condition (e.g., 50:50 acetonitrile:water) ensures good peak shape upon injection.

  • Protocol:

    • Prepare a stock solution of 4-(5-Methylpyridin-2-yl)aniline at 1 mg/mL in methanol.

    • From the stock solution, prepare a working standard at a concentration of 1 µg/mL in a mixture of 50% acetonitrile and 50% water containing 0.1% formic acid.

    • Prepare unknown samples in the same diluent.

2. Liquid Chromatography Parameters:

  • Rationale: A C18 reversed-phase column is a workhorse for separating small molecules of intermediate polarity. The gradient elution with acetonitrile and water, both acidified with formic acid, is a standard approach. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode[4].

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

3. Mass Spectrometry Parameters:

  • Rationale: Electrospray ionization (ESI) in positive ion mode is the preferred technique for analytes containing basic nitrogen atoms, such as the aniline and pyridine moieties in our target molecule, as they readily accept a proton to form [M+H]⁺ ions[4]. A full scan experiment is initially performed to identify the precursor ion, followed by a product ion scan (MS/MS) to generate the fragmentation pattern. Collision-induced dissociation (CID) with nitrogen is a common method for fragmentation[5].

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Full Scan Range: m/z 50-500

    • MS/MS Experiment: Product ion scan of the [M+H]⁺ ion

    • Collision Gas: Nitrogen

    • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Part 2: Deconstructing the Fragmentation Pattern of 4-(5-Methylpyridin-2-yl)aniline

The molecular weight of 4-(5-Methylpyridin-2-yl)aniline is 184.24 g/mol . In positive ion ESI, we expect to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 185.25. The fragmentation of this precursor ion under CID is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. Aromatic amines and pyridines have characteristic fragmentation behaviors that guide our predictions[6].

Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: Pyridine Ring Fragmentation cluster_path3 Pathway 3: Methyl Group Loss cluster_path4 Further Fragmentation M [M+H]⁺ m/z 185 f1 m/z 93 (Protonated Aminophenyl Radical) M->f1 - C₇H₇N (Methylpyridine) f2 m/z 92 (Methylpyridine Radical Cation) M->f2 - C₆H₇N (Aniline) f3 m/z 158 ([M+H - HCN]⁺) M->f3 - HCN f4 m/z 170 ([M+H - CH₃]⁺) M->f4 - •CH₃ f5 m/z 65 (Cyclopentadienyl Cation) f1->f5 - HCN

Caption: Proposed fragmentation pathways for protonated 4-(5-Methylpyridin-2-yl)aniline.

Detailed Analysis of Key Fragments
  • [M+H]⁺ (m/z 185): This is the protonated molecular ion, which serves as the precursor for all subsequent fragmentations. Its high stability is expected due to the aromatic nature of the molecule.

  • m/z 93 (Protonated Aminophenyl Radical): This fragment likely arises from the cleavage of the C-N bond between the aniline and pyridine rings. The charge is retained on the aniline moiety. This is a common fragmentation pathway for N-aryl-2-aminopyridines.

  • m/z 92 (Methylpyridine Radical Cation): The complementary fragment to m/z 93, where the charge is retained on the methylpyridine portion. The relative abundance of m/z 93 and m/z 92 will depend on the proton affinity of the two fragments.

  • m/z 170 ([M+H - CH₃]⁺): Loss of a methyl radical (15 Da) from the precursor ion. This is a common fragmentation for molecules containing a methyl group on an aromatic ring.

  • m/z 158 ([M+H - HCN]⁺): The loss of a neutral hydrogen cyanide molecule (27 Da) is a characteristic fragmentation of nitrogen-containing aromatic rings, including both anilines and pyridines[6].

  • m/z 65 (Cyclopentadienyl Cation): This fragment can be formed from the further fragmentation of the aminophenyl cation (m/z 93) through the loss of HCN, a known fragmentation pathway for anilines[6].

Summary of Predicted Fragments

m/z Proposed Identity Neutral Loss Pathway
185[M+H]⁺-Precursor Ion
170[M+H - CH₃]⁺•CH₃Methyl Group Loss
158[M+H - HCN]⁺HCNPyridine/Aniline Ring Fragmentation
93[C₆H₆N]⁺C₇H₇NC-N Bond Cleavage
92[C₆H₈N]⁺C₆H₇NC-N Bond Cleavage
65[C₅H₅]⁺HCN (from m/z 93)Further Fragmentation

Part 3: Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, it is essential to consider alternative techniques to make informed decisions based on the specific analytical needs. Here, we compare LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-(5-Methylpyridin-2-yl)aniline.

Decision-Making Workflow for Technique Selection

Technique_Selection start Analyze 4-(5-Methylpyridin-2-yl)aniline q1 Is the analyte thermally stable and volatile? start->q1 q2 Is high sensitivity and selectivity required? q1->q2 Yes q3 Is direct injection of aqueous samples preferred? q1->q3 No lcms LC-MS/MS is the preferred technique q2->lcms Yes gcms GC-MS is a viable option q2->gcms No q3->lcms Yes q3->gcms No

Sources

Comparative

Comparative Technical Guide: 4-(5-Methylpyridin-2-yl)aniline vs. 4-(pyridin-2-yl)aniline

This guide provides an in-depth technical comparison between 4-(5-Methylpyridin-2-yl)aniline and its unsubstituted analog, 4-(pyridin-2-yl)aniline . It is designed for medicinal chemists and process scientists selecting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-(5-Methylpyridin-2-yl)aniline and its unsubstituted analog, 4-(pyridin-2-yl)aniline . It is designed for medicinal chemists and process scientists selecting intermediates for drug discovery scaffolds, particularly in kinase inhibitor development.

Executive Summary

The primary distinction between these two biaryl scaffolds lies in the 5-methyl substituent on the pyridine ring. While both compounds serve as privileged structures for ATP-competitive kinase inhibition (mimicking the adenine hinge-binding motif), the methyl group introduces critical electronic, steric, and metabolic differentiators:

  • Electronic: The methyl group (+I effect) increases the basicity of the pyridine nitrogen, strengthening hydrogen bond acceptance.

  • Steric/Lipophilic: It increases lipophilicity (cLogP) and bulk, potentially filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) but reducing water solubility.

  • Metabolic: The methyl group creates a specific site for CYP450-mediated oxidation, altering the clearance profile compared to the unsubstituted analog.

Chemical Identity & Physical Properties[1][2][3][4]

The following table contrasts the fundamental physicochemical properties of the two compounds.

Feature4-(pyridin-2-yl)aniline (Compound B)[1]4-(5-Methylpyridin-2-yl)aniline (Compound A)
Structure Phenyl-Pyridine biaryl core5-Methyl substituted Phenyl-Pyridine
CAS Number 18471-73-3 Not widely listed (Custom Synthesis)
Mol. Weight 170.21 g/mol 184.24 g/mol
Pyridine pKa ~5.2 - 5.4 (Est.)~5.7 - 5.9 (Est. due to +I effect)
Aniline pKa ~4.0 - 4.6~4.1 - 4.7
cLogP ~1.9~2.4
H-Bond Donors 1 (Aniline -NH₂)1 (Aniline -NH₂)
H-Bond Acceptors 2 (Pyridine N, Aniline N)2 (Pyridine N, Aniline N)

Note on pKa: The pyridine nitrogen is the more basic center in both molecules.[2] The 5-methyl group pushes electron density into the ring, making the nitrogen in Compound A a stronger base and a better ligand for metal coordination.

Synthetic Protocols

Both compounds are efficiently synthesized via Suzuki-Miyaura cross-coupling .[3][4][5] The choice of catalyst and base is critical to prevent poisoning by the free aniline or pyridine nitrogen.

Optimized Synthesis Workflow

Reaction: 4-Aminophenylboronic acid pinacol ester + 2-Bromo-pyridine derivative.

Protocol Steps:
  • Reagents: Combine 2-Bromo-5-methylpyridine (1.0 eq) and 4-Aminophenylboronic acid pinacol ester (1.1 eq) in a reaction vessel.

  • Solvent System: Use a degassed mixture of 1,4-Dioxane : Water (4:1) .[5] The water is essential for the inorganic base solubility.

  • Base: Add Potassium Carbonate (K₂CO₃) (3.0 eq).

    • Why: Strong enough to activate the boronate but mild enough to prevent extensive side reactions.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

    • Expert Insight: The bidentate dppf ligand prevents palladium aggregation better than Pd(PPh₃)₄, especially in the presence of the coordinating pyridine nitrogen.

  • Conditions: Heat to 90°C under Nitrogen/Argon for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. The methyl derivative (Compound A) may require a more non-polar eluent during silica chromatography (e.g., Hexane:EtOAc 3:1) compared to the unsubstituted analog.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesis and purification.

SynthesisWorkflow Start Start: Select Halide ReagentA 2-Bromo-5-methylpyridine (For Methyl Analog) Start->ReagentA ReagentB 2-Bromopyridine (For Unsubstituted) Start->ReagentB Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C ReagentA->Coupling ReagentB->Coupling Check Check Conversion (LCMS) Coupling->Check Check->Coupling Incomplete (>12h) Workup Workup: EtOAc Extraction Check->Workup Complete Purification Purification Strategy Workup->Purification ProdA Product A: Methyl Analog (Lipophilic, elutes faster) Purification->ProdA Hex:EtOAc 3:1 ProdB Product B: Unsubstituted (More polar, elutes slower) Purification->ProdB Hex:EtOAc 1:1

Caption: Decision tree for the synthesis and purification of 4-(pyridin-2-yl)aniline derivatives.

Reactivity & Mechanistic Profile[4][9][11]

A. Nucleophilic Reactivity (Amide Coupling)

The aniline amine (-NH₂) is the primary nucleophile in both compounds.

  • Compound A (Methyl): The electron-donating methyl group exerts a weak long-range inductive effect. However, due to the twist angle between the phenyl and pyridine rings (caused by steric repulsion between ortho-protons), resonance communication is limited.

  • Result: The nucleophilicity of the aniline nitrogen is comparable between both compounds. Standard amide coupling conditions (HATU/DIPEA) work equally well for both.

B. Pyridine Nitrogen Basicity (Kinase Binding)
  • Compound B (Unsubstituted): The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA).

  • Compound A (Methyl): The 5-methyl group increases electron density on the ring nitrogen.

    • Implication: Compound A often exhibits tighter binding affinity in kinase hinge regions if the pocket can accommodate the methyl group, due to the stronger H-bond acceptance capability.

C. Metabolic Stability (The "Soft Spot")

This is the most critical differentiator for drug development.

  • Compound B: The primary metabolic pathway is N-oxidation of the pyridine nitrogen or hydroxylation of the phenyl ring.

  • Compound A: The benzylic methyl group is a metabolic "soft spot." CYP450 enzymes can rapidly oxidize this methyl to a hydroxymethyl (-CH₂OH) and subsequently to a carboxylic acid (-COOH).

    • Strategy: If Compound A shows high clearance, medicinal chemists often replace the methyl with a Trifluoromethyl (-CF₃) or Chloro (-Cl) group to block metabolism while maintaining lipophilicity.

Visualization: Metabolic Pathways

Metabolism Substrate 4-(5-Methylpyridin-2-yl)aniline Oxidation1 Hydroxylation (CYP450) Substrate->Oxidation1 Major Route AltPath N-Oxidation (Minor Pathway) Substrate->AltPath Secondary Metabolite1 Alcohol (-CH2OH) (Polar, Active?) Oxidation1->Metabolite1 Oxidation2 Oxidation Metabolite1->Oxidation2 Metabolite2 Carboxylic Acid (-COOH) (Inactive/Rapid Excretion) Oxidation2->Metabolite2

Caption: Primary metabolic oxidation pathway for the 5-methyl derivative.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. Journal of the American Chemical Society, 77(7), 1723–1726.
  • Metabolic Oxidation of Methyl-Pyridines

    • Guengerich, F. P. (2001).[6] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Kinase Inhibitor Design (Phenyl-Pyridine Scaffolds)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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